![molecular formula C18H18Br2I2N2Ni B6298065 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide CAS No. 616895-44-4](/img/structure/B6298065.png)

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

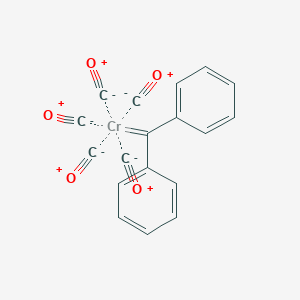

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide, also known as NiBr2(BIPIPH)3, is an organometallic compound that has been widely studied for its potential applications in scientific research. It is a complex coordination compound consisting of a nickel atom bonded to two bromine atoms and three ligands of the same type, each of which contains an imino group and a 2-iodophenyl group. The compound has been studied for its unique properties, such as its ability to bind with other molecules, its reactivity with other compounds, and its ability to catalyze certain chemical reactions.

Aplicaciones Científicas De Investigación

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3 has a wide range of potential applications in scientific research, particularly in the fields of catalysis and drug delivery. It has been used as a catalyst in the synthesis of pharmaceuticals, and its ability to bind with other molecules makes it a potential candidate for drug delivery systems. It has also been studied for its potential applications in biocatalysis, as it is able to catalyze certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3 is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze certain chemical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3 have not been extensively studied. However, it is believed that the compound has no significant toxic effects on humans or animals. It is also believed to be non-carcinogenic, meaning that it is unlikely to cause cancer in humans or animals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3 is its ability to form complexes with other molecules, which makes it useful for a wide range of scientific research applications. Its low toxicity and non-carcinogenic nature also make it a safe compound to work with in the laboratory. However, it is important to note that the compound is not very soluble in water, and so it can be difficult to work with in aqueous solutions.

Direcciones Futuras

The potential future directions for 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3 are numerous, as the compound has a wide range of potential applications in scientific research. These include its use as a catalyst for the synthesis of pharmaceuticals, its potential use in drug delivery systems, and its potential use in biocatalysis. It is also possible that the compound could be used in the development of new materials, such as polymers or nanomaterials, and in the development of new catalysts for chemical reactions.

Métodos De Síntesis

The synthesis of 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3 is a multi-step process that involves several different chemical reactions. The first step is to synthesize the ligand, which can be done by reacting 2-iodophenol with an amine in the presence of a base. The resulting product is then reacted with nickel chloride in an aqueous solution, forming 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide(BIPIPH)3. The reaction is usually carried out at a temperature of between 70 and 80 degrees Celsius and takes several hours to complete.

Propiedades

IUPAC Name |

3-N,4-N-bis(2-iodophenyl)hexane-3,4-diimine;dibromonickel |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18I2N2.2BrH.Ni/c1-3-15(21-17-11-7-5-9-13(17)19)16(4-2)22-18-12-8-6-10-14(18)20;;;/h5-12H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRDNOGQVTVPGF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC1=CC=CC=C1I)C(=NC2=CC=CC=C2I)CC.[Ni](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Br2I2N2Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)

![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)

![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)

![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)

![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)

![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)

-chromium(III)-trichloride](/img/structure/B6298041.png)

![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)

![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)

![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)

![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)

![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)